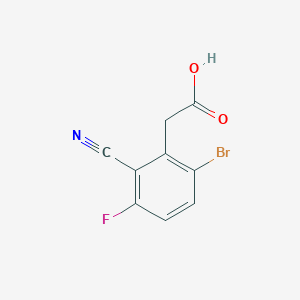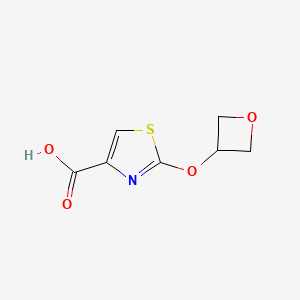
2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the combination of an oxetane ring , a thiazole ring , and a carboxylic acid group . Researchers have designed and synthesized model compounds to evaluate its physicochemical properties . The oxetane ring serves as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol , a derivative of this compound, could potentially act as a surrogate for the carboxylic acid functional group .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in typical carboxylic acid reactions, such as esterification, amidation, and decarboxylation. Researchers have also explored related structures as potential carboxylic acid bioisosteres .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
Research conducted by Raut et al. (2020) delves into the synthesis of benzofused thiazole derivatives, highlighting their evaluation for antioxidant and anti-inflammatory activities. These derivatives were prepared through a cyclocondensation reaction, further tested in vitro, and showed potential antioxidant activity against reactive species. This work underscores the relevance of thiazole derivatives in developing therapeutic agents with antioxidant and anti-inflammatory properties (Raut et al., 2020).
Biological Activity of Heterocyclic Systems
Lelyukh's review (2019) on the biological activity of heterocyclic systems based on 1,3,4-thiadiazole rings points to the versatility of these compounds in medicinal chemistry. The study emphasizes the pharmacological potential of these scaffolds, including antimicrobial, anti-inflammatory, and antiviral activities, which are critical for the design and development of new drug-like molecules (Lelyukh, 2019).
Significance of 1,3,4-Oxadiazole Compounds
The work by Rana et al. (2020) discusses the importance of the 1,3,4-oxadiazole core in synthetic medicinal chemistry, highlighting its role as a surrogate of carboxylic acids, carboxamides, and esters. This review synthesizes the diverse pharmacological activities associated with 1,3,4-oxadiazole containing compounds, including antiviral, analgesic, anti-inflammatory, and antitumor activities. Such compounds demonstrate the structural and functional diversity achievable through the manipulation of oxadiazole moieties (Rana et al., 2020).
Orientations Futures
: Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., … Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. DOI: 10.1021/acsmedchemlett.7b00212
Propriétés
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)5-3-13-7(8-5)12-4-1-11-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMCPHDHUZLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one](/img/structure/B1415538.png)
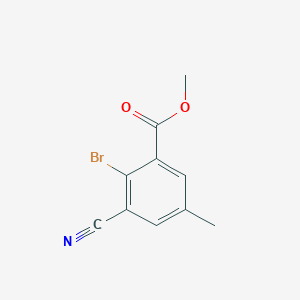
![1-[(3-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415540.png)
![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)
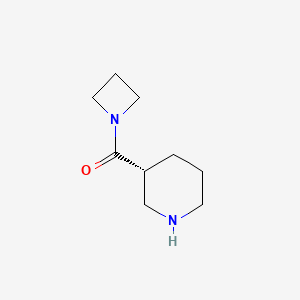
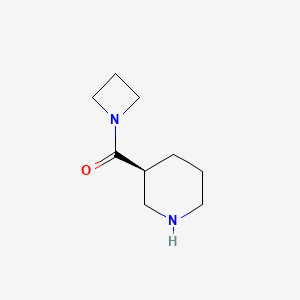
![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)
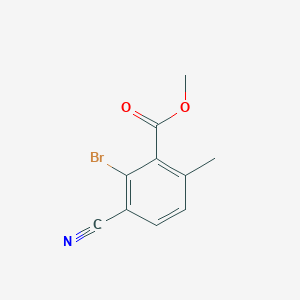
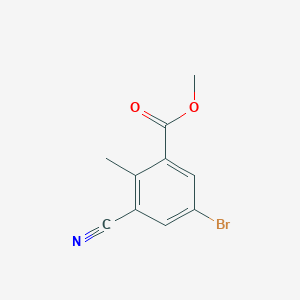
![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)
